molecular formula C6H6N2O4 B1295708 (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid CAS No. 4113-97-7

(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

Cat. No.: B1295708
CAS No.: 4113-97-7
M. Wt: 170.12 g/mol
InChI Key: ZFNQFXDDQAEAFI-UHFFFAOYSA-N
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Description

(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their presence in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid can be achieved through several methods. One common approach involves the Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-ketoester, and urea under acidic conditions. This reaction typically requires refluxing in ethanol and can be catalyzed by various acids, including hydrochloric acid or Lewis acids like hafnium triflate .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Biginelli reaction for higher yields and purity. This can include the use of solvent-free conditions and metal Lewis acid catalysts to enhance reaction rates and selectivity . Additionally, continuous flow reactors and other advanced manufacturing techniques may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including antiviral and anticancer agents.

    Biochemistry: The compound is used in studies related to nucleic acid analogs and enzyme inhibitors.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid involves its interaction with biological targets, particularly enzymes involved in nucleic acid metabolism. The compound can inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis, thereby exhibiting antiviral and anticancer properties. The molecular pathways involved include the disruption of nucleotide synthesis and incorporation into nucleic acids, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Uniqueness: (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is unique due to its specific acetic acid side chain, which can influence its reactivity and interaction with biological targets. This structural feature can be exploited to design derivatives with tailored properties for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2,4-dioxopyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c9-4-1-2-8(3-5(10)11)6(12)7-4/h1-2H,3H2,(H,10,11)(H,7,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNQFXDDQAEAFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961451
Record name (4-Hydroxy-2-oxopyrimidin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4113-97-7
Record name 4113-97-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Hydroxy-2-oxopyrimidin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing glucoside derivatives of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid?

A: The research paper focuses on synthesizing novel derivatives of 5-fluorouracil, a known anti-cancer drug. [] this compound serves as a key intermediate in this synthesis. Attaching glucoside moieties to 5-fluorouracil derivatives could potentially improve their pharmacological properties. This is because glucosides can enhance drug solubility, stability, and targeted delivery to specific cells or tissues. []

Q2: What analytical techniques were employed to confirm the structure of the synthesized glucoside derivatives?

A: The researchers utilized Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Proton Nuclear Magnetic Resonance Spectroscopy (~1H NMR) to confirm the structures of the newly synthesized glucoside-containing 5-fluorouracil derivatives. [] These techniques provide complementary information about the functional groups, molecular weight, and proton environments within the molecules, offering comprehensive structural characterization.

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